molecular formula C16H20N4O B2629286 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide CAS No. 1798032-63-9

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide

Número de catálogo: B2629286
Número CAS: 1798032-63-9
Peso molecular: 284.363
Clave InChI: OKXPYTOMAXPXBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide has been investigated for its potential as an inhibitor of various biological targets.

Inhibitory Activity

Research indicates that compounds with similar structures exhibit inhibitory activity against key enzymes and receptors. For instance:

  • Cyclin-dependent Kinases (CDKs) : Analogues of this compound have been shown to inhibit CDK2 and CDK9, which are crucial in cell cycle regulation and cancer progression .
  • HIV Reverse Transcriptase : Studies have explored modifications of pyrimidine derivatives to enhance their efficacy against HIV strains, suggesting that similar compounds may also exhibit anti-HIV properties .

Drug Development

The compound is part of ongoing drug development efforts targeting various diseases:

  • Anticancer Agents : Due to its structural features, it is being evaluated for its potential as an anticancer drug by targeting specific kinases involved in tumor growth and survival.
  • Antiviral Agents : Its modifications have been explored to improve activity against resistant strains of viruses like HIV .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural variations influence biological activity. Research has shown that:

  • Modifications at the pyrimidine and benzamide positions can significantly alter the potency and selectivity of the compound against specific targets .

Case Study 1: Inhibition of CDK2/CDK9

A series of this compound analogues were synthesized and evaluated for their ability to inhibit CDK2 and CDK9. The most potent analogue demonstrated sub-micromolar IC50 values, indicating strong inhibitory effects on cell proliferation in cancer cell lines.

Case Study 2: Anti-HIV Activity

In vitro studies on analogues derived from this compound showed promising results against multiple HIV mutant strains. The modifications enhanced binding affinity to reverse transcriptase, leading to increased antiviral activity compared to existing treatments like efavirenz .

Comparación Con Compuestos Similares

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide stands out due to its unique combination of a dimethylamino group and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name: this compound. Its structure features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety, which is expected to contribute to its pharmacological properties.

Research indicates that compounds similar to this compound often interact with specific biological targets such as kinases and enzymes involved in cell signaling pathways. For instance, studies on related benzamide derivatives have shown that they can inhibit dihydrofolate reductase (DHFR) and other key enzymes involved in tumor growth and proliferation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzamide derivatives. A study indicated that certain derivatives exhibited moderate to high potency against RET kinase, which is implicated in various cancers. Specifically, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation driven by RET wildtype and gatekeeper mutations .

Inhibition of Cellular Pathways

The compound's ability to inhibit key cellular pathways has been demonstrated through various assays. For example, it has been noted that related compounds can reduce levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth . This mechanism suggests that this compound may exert similar effects.

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups. The data suggested that the compound could potentially be developed into a therapeutic agent for cancer treatment.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerRET KinaseModerate to high inhibition
Inhibition of DHFRDHFRReduced NADPH levels
CytotoxicityVarious cancer cell linesSignificant growth inhibition

Propiedades

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)16(21)18-10-14-17-8-7-15(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXPYTOMAXPXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.